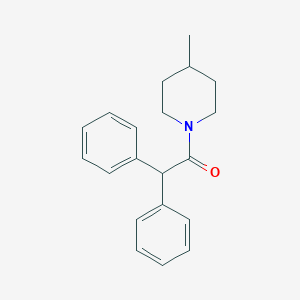![molecular formula C18H11FN2O2S B239693 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide, also known as BFT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFT is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo.
作用机制
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide binds to amyloid fibrils, which are a hallmark of protein aggregation. The fluorescence of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is enhanced upon binding to amyloid fibrils, allowing for their detection. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit this process.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has also been shown to be cell-permeable, allowing for its use in live cell imaging studies. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been used to study the effects of various compounds on protein aggregation and to identify potential therapeutic targets.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is its high sensitivity and selectivity for amyloid fibrils. It has been shown to be more sensitive than other commonly used fluorescent probes such as thioflavin T. However, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a relatively short half-life, which limits its use in long-term studies. It also has a relatively low quantum yield, which can limit its use in low-concentration samples.
未来方向
There are many potential future directions for the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in scientific research. One area of interest is the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to screen for compounds that can inhibit protein aggregation and to study the mechanisms of these compounds. Another area of interest is the development of new imaging techniques for the detection of amyloid fibrils in vivo. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to develop new imaging agents that can be used in clinical settings. Finally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to study the effects of various environmental factors on protein aggregation, such as pH, temperature, and pressure. This can help to better understand the mechanisms of protein aggregation and to develop new therapies for these diseases.
合成方法
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with 2-chlorobenzoic acid to form 2-(2-fluorophenyl)benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form N-(2-(2-fluorophenyl)benzoxazol-5-yl)thiophene-2-carboxamide. Finally, this intermediate is treated with trifluoroacetic acid to form the final product, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide.
科学研究应用
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo. Protein aggregation is a common phenomenon in many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is used to study the mechanisms of protein aggregation and to develop new therapies for these diseases.
属性
产品名称 |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
|---|---|
分子式 |
C18H11FN2O2S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)23-18)20-17(22)16-6-3-9-24-16/h1-10H,(H,20,22) |
InChI 键 |
ZHALIPXZTNAKHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)




